molecular formula C9H9NO3 B494525 2-(2-Carbamoylphenyl)acetic acid CAS No. 23362-56-3

2-(2-Carbamoylphenyl)acetic acid

Cat. No.: B494525
CAS No.: 23362-56-3
M. Wt: 179.17g/mol
InChI Key: PFWJWJJACBUZDS-UHFFFAOYSA-N
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Description

2-(2-Carbamoylphenyl)acetic acid: is an organic compound with the molecular formula C₉H₉NO₃. It is a derivative of acetic acid where the acetic acid moiety is substituted with a 2-carbamoylphenyl group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-(2-Carbamoylphenyl)acetic acid typically begins with commercially available starting materials such as 2-nitrobenzaldehyde and glycine.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure high yields and purity of the product.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Carbamoylphenyl)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the carbamoyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include hydrogen gas with palladium catalyst and lithium aluminum hydride.

    Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields amines.

Scientific Research Applications

Chemistry:

    Building Block: 2-(2-Carbamoylphenyl)acetic acid is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

    Biochemical Studies: It is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry:

    Material Science: It is used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action of 2-(2-Carbamoylphenyl)acetic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

    2-(2-Hydroxyphenyl)acetic acid: Similar in structure but with a hydroxyl group instead of a carbamoyl group.

    2-(2-Aminophenyl)acetic acid: Similar in structure but with an amino group instead of a carbamoyl group.

Uniqueness:

  • The presence of the carbamoyl group in 2-(2-Carbamoylphenyl)acetic acid imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness is reflected in its specific reactivity and applications in various fields of research.

Properties

IUPAC Name

2-(2-carbamoylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(13)7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWJWJJACBUZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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